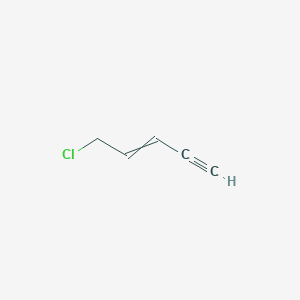

5-Chloropent-3-EN-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

52062-21-2 |

|---|---|

Molecular Formula |

C5H5Cl |

Molecular Weight |

100.54 g/mol |

IUPAC Name |

5-chloropent-3-en-1-yne |

InChI |

InChI=1S/C5H5Cl/c1-2-3-4-5-6/h1,3-4H,5H2 |

InChI Key |

VOZKLWSSYZOVHV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloropent 3 En 1 Yne and Analogous Systems

Directed Halogenation Reactions

Direct halogenation of an enyne can be challenging due to the potential for reaction at both the double and triple bonds. However, specific reagents and conditions can favor the desired transformation. For instance, the reaction of alkynes with halogens like Cl₂ and Br₂ typically proceeds through a bridged halonium ion intermediate, leading to trans-dihaloalkenes. masterorganicchemistry.com

Enzymatic halogenation offers a highly selective alternative for introducing halogens. nih.gov Flavin-dependent halogenases, for example, can catalyze the regioselective chlorination of various substrates. nih.gov While often applied to aromatic systems, the principles could potentially be adapted for specific enyne substrates. Another approach involves the palladium-catalyzed hydrohalogenation of enynes using ammonium (B1175870) halides as a convenient and safer source of the hydrogen halide. nih.gov

Nucleophilic Displacement Strategies on Alkyne Precursors

An alternative and often more controlled method for introducing the halogen is to use a precursor that already contains the chlorine atom. A common strategy involves the nucleophilic substitution reaction of an alkynylide with a chloro-substituted electrophile. For example, a deprotonated alkyne can react with a chloroalkyl halide in an SN2 reaction to form the desired chloro-substituted alkyne.

Haloalkynes themselves are valuable building blocks. They can be synthesized by deprotonating a terminal alkyne and then treating it with a halogenating agent. acs.org These haloalkynes can then undergo various reactions, including nucleophilic additions, to construct more complex molecules. acs.org For instance, a chloro-substituted terminal alkyne could potentially be coupled with a vinyl partner using a Sonogashira-type reaction to build the 5-chloropent-3-en-1-yne skeleton.

The synthesis of this compound has been reported from pent-1-en-4-yn-3-ol and hydrochloric acid, indicating a nucleophilic substitution pathway on an alcohol precursor.

Multi-Component and Cascade Reaction Sequences

The construction of enyne frameworks can be achieved with remarkable efficiency through multi-component and cascade reactions, which allow for the formation of multiple chemical bonds in a single operation. These strategies are atom-economical and can rapidly generate molecular complexity from simple precursors. nih.gov

Transition-metal catalysis is central to many of these advanced syntheses. rsc.orgrsc.org Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are foundational methods for forming the C(sp²)-C(sp) bond crucial to the enyne backbone. nih.gov In a typical approach, a vinyl halide is coupled with a terminal alkyne. For the synthesis of this compound, this could involve the coupling of a propargyl chloride derivative with an alkenyl halide.

Cascade reactions often begin with a standard coupling reaction, which then triggers subsequent intramolecular or intermolecular transformations. A notable example is a cascade sequence involving a Sonogashira cross-coupling, followed by a nucleophilic substitution and a β-elimination. researchgate.net This tandem process has been successfully employed to generate conjugated dienynes from haloarenes and brominated alkynes, demonstrating a powerful method for creating highly conjugated systems in moderate to high yields. researchgate.net

Gold and palladium catalysts are particularly adept at promoting cascade reactions with enyne substrates. nih.govacs.org For instance, palladium(II) can catalyze a cascade involving hetero- and benz-annulations in one pot, proceeding through a trans-oxo/aminopalladation onto the alkyne, followed by an addition to a tethered cyano or aldehyde group. nih.gov This method allows for the rapid assembly of complex polycyclic structures. nih.gov Similarly, gold(I) catalysts can initiate cascade cyclizations of enyne-amides, leading to diverse heterocyclic products through sequences like cycloisomerization, cyclopropanation, and rearrangement. acs.orgresearchgate.net

Multi-component reactions (MCRs) offer another efficient route. Copper-catalyzed three-component reactions of enynes with other reagents have been developed to produce multiply functionalized allenes, which are structural isomers of conjugated enynes and can be valuable synthetic intermediates. acs.org These reactions demonstrate excellent functional group tolerance under mild conditions. acs.org

Optimization of Reaction Conditions and Yields in Enyne Synthesis

The success of enyne synthesis, particularly through cascade and multi-component pathways, is highly dependent on the careful optimization of reaction conditions. Key parameters that influence reaction outcomes include the choice of catalyst, ligands, base, solvent, temperature, and reactant stoichiometry. researchgate.netresearchgate.net

Catalyst and Ligand Effects: The selection of the transition metal catalyst and its associated ligands is paramount. In Sonogashira-type couplings, palladium complexes are frequently used, often with a copper(I) co-catalyst. nih.govresearchgate.net However, copper-only systems have also been developed, using ligands like N,N-dimethylglycine to facilitate the coupling of vinyl iodides with terminal alkynes. rsc.orgorganic-chemistry.org The ligand can dramatically influence catalyst activity and selectivity. For instance, in a cascade reaction for dienynes, the combination of a palladium catalyst (PdCl₂(PPh₃)₂) with a copper(I) iodide co-catalyst was found to be effective. researchgate.net Optimization studies have shown that varying the catalyst loading is critical; the best results in one study were achieved with 0.57 mol% of the palladium catalyst and 1.1 mol% of CuI. researchgate.net

Temperature and Stoichiometry: Reaction temperature and the ratio of reactants must be fine-tuned to maximize yield and minimize the formation of side products, such as homocoupled diynes. For the chlorination of an enyne precursor using N-chlorosuccinimide (NCS), optimizing the temperature between 60–80°C and carefully controlling the stoichiometry is necessary to prevent unwanted di-chlorination.

The following tables present data from optimization studies for analogous enyne and diyne syntheses, illustrating the impact of varying reaction parameters.

Table 1: Optimization of a Cascade Sonogashira/Elimination Reaction researchgate.net

| Entry | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Base (Et₃N) (equiv.) | Reagent (equiv.) | Yield (%) |

| 1 | 0.57 | 1.1 | 1.07 | 1.5 | 32 |

| 2 | 0.57 | 1.1 | 2.0 | 1.5 | 50 |

| 3 | 0.57 | 1.1 | 5.0 | 1.5 | >98 |

| 4 | 0.57 | 1.1 | 5.0 | 1.0 | 60 |

| 5 | 1.0 | 2.0 | 5.0 | 1.5 | 95 |

This interactive table showcases the optimization of a cascade reaction. The data highlights the significant impact of the amount of base on the final product yield, with 5 equivalents of triethylamine (B128534) proving optimal.

Table 2: Optimization of Ligands for Unsymmetrical Diyne Synthesis researchgate.net

| Entry | Catalyst System | Ligand (15 mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2.5 mol%) | PPh₃ | DMF | 80 | 15 |

| 2 | Pd₂(dba)₃ (2.5 mol%) | PCy₃ | DMF | 80 | 25 |

| 3 | Pd₂(dba)₃ (2.5 mol%) | dppf | DMF | 80 | 30 |

| 4 | Pd₂(dba)₃ (2.5 mol%) | Xantphos | DMF | 80 | 35 |

| 5 | Pd₂(dba)₃ (2.5 mol%) | TFP | DMF | 80 | 60 |

This interactive table demonstrates the effect of different phosphine (B1218219) ligands on a palladium-catalyzed cross-coupling reaction. Tri(2-furyl)phosphine (TFP) was identified as the most effective ligand for this particular transformation.

Through such systematic optimization, synthetic routes can be refined to produce this compound and its analogs with high efficiency and purity, facilitating their use in further synthetic applications. nih.gov

Reactivity and Mechanistic Investigations of 5 Chloropent 3 En 1 Yne

Electrophilic Additions to the Unsaturated System

The presence of both an alkene and an alkyne moiety makes 5-chloropent-3-en-1-yne susceptible to electrophilic attack. The relative reactivity of the double versus the triple bond towards electrophiles is a key question. Generally, alkenes are more reactive than alkynes towards common electrophiles due to the lower energy required to break a pi bond compared to the two pi bonds of an alkyne. However, the specific reaction conditions and the nature of the electrophile can influence this selectivity.

Regio- and Stereoselectivity in Alkene Functionalization

Electrophilic addition to the C=C double bond in this compound is expected to proceed via the formation of a carbocation intermediate. The regioselectivity of this addition will be governed by the stability of the resulting carbocation (Markovnikov's rule).

Attack of an electrophile (E+) on the double bond can lead to two possible carbocations. The stability of these carbocations will determine the major product. The proximity of the electron-withdrawing chlorine atom and the alkyne will influence the stability of these intermediates. The carbocation at C-4 would be an allylic carbocation, but also adjacent to the electron-withdrawing chloro-methyl group. The carbocation at C-3 would be a vinylic carbocation, which is generally less stable. Therefore, the formation of the more stable carbocation at C-4 is anticipated, leading to the "Markovnikov" adduct.

The stereochemistry of the addition will depend on the nature of the electrophile and the reaction mechanism. For example, the addition of halogens (e.g., Br₂) would likely proceed through a bridged halonium ion intermediate, leading to anti-addition.

Table 1: Predicted Products of Electrophilic Addition to the Alkene Moiety of this compound

| Electrophile (E-Nu) | Predicted Major Regioisomer | Expected Stereochemistry |

| HBr | 4-Bromo-5-chloropent-1-yne | Mixture of syn and anti |

| Br₂ | 3,4-Dibromo-5-chloropent-1-yne | Anti-addition |

| H₂O/H⁺ | 5-Chloropent-1-yn-4-ol | Mixture of syn and anti |

Note: This table represents predicted outcomes based on general principles of electrophilic addition reactions. Actual experimental results may vary.

Reactivity of the Alkyne Moiety towards Electrophiles

The terminal alkyne in this compound is also a site for electrophilic addition. The acidity of the terminal proton makes it susceptible to deprotonation by strong bases, which is a common reaction of terminal alkynes. However, under electrophilic conditions, the pi systems of the triple bond can act as a nucleophile.

Addition of electrophiles across the triple bond would lead to vinylic carbocation intermediates, which are generally less stable than their alkyl counterparts. The regioselectivity of addition to the terminal alkyne would also follow Markovnikov's rule, with the electrophile adding to the terminal carbon (C-1) to form a more substituted vinylic carbocation at C-2.

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom in this compound is attached to a primary, sp³-hybridized carbon. This makes it a substrate for nucleophilic substitution reactions.

Substitution at the sp3-Hybridized Carbon Bearing Chlorine

Nucleophilic substitution at the C-5 position can proceed through either an Sₙ2 or Sₙ1 mechanism.

Sₙ2 Mechanism: As a primary halide, this compound is a good candidate for Sₙ2 reactions. This would involve a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral (which it is not in this case). The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: An Sₙ1 mechanism would involve the formation of a primary carbocation upon departure of the chloride ion. Primary carbocations are generally unstable. However, the resulting carbocation would be allylic, which provides significant resonance stabilization. This stabilization could make an Sₙ1 pathway more favorable than for a typical primary alkyl halide.

Influence of Remote Unsaturation on Nucleophilic Pathways

The presence of the double and triple bonds in close proximity to the reaction center can significantly influence the nucleophilic substitution pathways through neighboring group participation (also known as anchimeric assistance). nurulfajrymaulida.comwikipedia.orglibretexts.org The pi electrons of the double bond or the triple bond can act as an internal nucleophile, attacking the carbon bearing the chlorine and displacing the leaving group.

Rearrangement Reactions

The structure of this compound is prone to various rearrangement reactions, particularly under thermal or catalytic conditions. The conjugated enyne system can undergo a variety of transformations.

One possible rearrangement is the formation of an allene (B1206475). Under basic conditions, abstraction of the acidic acetylenic proton could initiate a cascade of electron movements, potentially leading to an allene derivative.

Furthermore, in the context of nucleophilic substitution via an Sₙ1 mechanism, the intermediate allylic carbocation could potentially undergo rearrangement before being trapped by a nucleophile, leading to a mixture of products.

Metal-catalyzed reactions of enynes are also well-known to proceed through various rearrangement pathways, although specific studies on this compound are lacking.

Propargyl-Allene Rearrangements and Vinylallene Formation

One of the characteristic reactions of propargyl systems is their rearrangement to allenes. In the case of this compound, the presence of the propargylic chlorine atom facilitates this transformation. The reaction of 5-chloropent-3-en-1-ynes with organometallic reagents, such as methylmagnesium iodide, has been shown to produce vinylallenes in good yields.

The proposed mechanism for this transformation involves the formation of a key intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement, a class of reactions that includes the well-known Claisen and Cope rearrangements. masterorganicchemistry.comrsc.org In this specific case, the reaction likely proceeds through a mechanism analogous to the Myers-allene synthesis, which involves the conversion of a propargyl alcohol to an allene via a sulfonylhydrazine intermediate. wikipedia.org While the exact intermediates for the reaction of this compound may differ, the fundamental principle of a sigmatropic shift driving the formation of the allene is a key mechanistic feature.

The general transformation can be depicted as follows:

Reaction of this compound to form a vinylallene.

This rearrangement is significant as it provides a synthetic route to functionalized allenes, which are valuable building blocks in organic synthesis. The resulting vinylallene system, with its cumulated double bonds, is itself a reactive species that can participate in further transformations.

Cyclic Rearrangement Pathways

While specific studies on the cyclic rearrangement pathways of this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for such transformations. Enynes, in general, are known to undergo a variety of metal-mediated or thermal cyclization reactions. These can include Pauson-Khand type reactions to form cyclopentenones, or other cycloaddition and cycloisomerization pathways. nih.gov

For instance, the rearrangement of cyclic cross-conjugated unsaturated compounds to linear conjugated structures has been observed under the influence of iron pentacarbonyl. nsc.ru Furthermore, the thermal or metal-catalyzed rearrangement of divinyl and enyne carbinols can proceed through the intermediacy of a cyclopropanol, followed by a skeletal reorganization. nih.gov Given the conjugated enyne system and the presence of a reactive allylic chloride in this compound, it is plausible that under appropriate conditions, it could undergo intramolecular cyclization or other complex rearrangements to form cyclic structures. For example, a formal [2+2] cycloaddition between the alkyne and alkene moieties could lead to a bicyclo[1.1.0]butane intermediate, which could then undergo further rearrangement. nih.gov

Cycloaddition Chemistry

The conjugated enyne system of this compound makes it an interesting substrate for cycloaddition reactions, where it can potentially act as either a diene or a dienophile.

Diels-Alder Reactions with the Diene Equivalent

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.com While this compound itself is a 1,3-enyne, it does not possess the classic 1,3-diene structure required for a standard Diels-Alder reaction. However, it can act as the dienophile, with the double bond or the triple bond reacting with a suitable diene.

The reactivity of enynes as dienophiles in Diels-Alder reactions is a subject of considerable interest. Generally, the reaction can occur at either the double or the triple bond. The selectivity is influenced by a number of factors, including the nature of the substituents on the enyne and the diene, as well as the reaction conditions. Electron-withdrawing groups on the dienophile typically enhance the reaction rate. masterorganicchemistry.com In the case of this compound, both the chloroallyl group and the terminal alkyne influence the electronic properties of the molecule.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. acs.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile, which can be an alkene or an alkyne. The conjugated system of this compound presents two potential sites for cycloaddition: the carbon-carbon double bond and the carbon-carbon triple bond.

The regioselectivity of 1,3-dipolar cycloadditions to enynes is a key consideration. Computational studies on the reaction of azides with substituted cyclooctynes have shown that electronic factors play a significant role in determining the preferred regioisomer. acs.org For example, in the reaction of azides with alkynes, the formation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is possible. The outcome can be influenced by the substituents on both the dipole and the dipolarophile, as well as by the use of catalysts. chim.itnih.govnih.gov In the context of this compound, the chlorine atom and the vinyl group will likely direct the regioselectivity of the cycloaddition.

Transition Metal-Catalyzed Transformations

The presence of both an alkyne and a vinyl chloride moiety makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. atlanchimpharma.com this compound possesses two reactive sites for such transformations: the terminal alkyne and the vinyl chloride.

Sonogashira Coupling: The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides. wikipedia.orgmdpi.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, would lead to the formation of a new carbon-carbon bond at the terminal position of the alkyne. The synthesis of this compound itself can be achieved via a Sonogashira coupling between a propargyl chloride derivative and an alkenyl halide.

Heck, Stille, and Suzuki Couplings: The vinyl chloride moiety provides a handle for other important palladium-catalyzed cross-coupling reactions. In a Heck reaction , the vinyl chloride could be coupled with an alkene. In a Stille reaction , it could be coupled with an organotin reagent, wikipedia.org and in a Suzuki reaction , with an organoboron compound. These reactions would allow for the introduction of a wide variety of substituents at the C4 position of the pentenyne backbone.

The general scheme for these palladium-catalyzed couplings is presented in the table below.

| Reaction Type | Coupling Partner | Product Type |

| Sonogashira | Aryl/Vinyl Halide | 1,3-Enyne with extended conjugation |

| Heck | Alkene | Dienyne |

| Stille | Organotin Reagent | Substituted 1,3-Enyne |

| Suzuki | Organoboron Reagent | Substituted 1,3-Enyne |

These reactions highlight the synthetic utility of this compound as a building block for the construction of more complex molecules. The ability to selectively functionalize either the alkyne or the alkene moiety through judicious choice of reaction conditions and catalysts makes it a valuable intermediate in organic synthesis.

Rhodium-Catalyzed Reactions

Rhodium catalysts are renowned for their ability to mediate a wide array of transformations involving alkynes and enynes, including cyclization, addition, and rearrangement reactions. For a substrate like this compound, several rhodium-catalyzed pathways can be envisaged, primarily revolving around the activation of the alkyne and alkene moieties.

One of the prominent reactions of enynes catalyzed by rhodium is the intramolecular [4+2] cycloaddition, or Alder-ene type reaction. In the case of this compound, a rhodium(I) catalyst could coordinate to the enyne system, facilitating a cycloisomerization to form a five-membered ring. The presence of the chlorine atom could influence the regioselectivity and subsequent reactivity of the cyclized product.

Furthermore, rhodium catalysts are known to promote hydrofunctionalization reactions. For instance, the hydroarylation or hydroalkenylation of the alkyne could occur in the presence of a suitable coupling partner. The reactivity could also be directed towards carbonylative cyclizations, where carbon monoxide is incorporated into the cyclic product.

Table 1: Representative Rhodium-Catalyzed Reactions of Enyne Systems

| Enyne Substrate | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1,6-Enyne | [Rh(COD)Cl]₂ | Cycloisomerization | Bicyclic alkene | N/A |

| 1,6-Enyne + Arylboronic acid | [Rh(acac)(CO)₂] | Hydroarylation | Aryl-substituted diene | N/A |

| 1,6-Enyne + CO | [RhCl(CO)(dppp)]₂ | Carbonylative Cyclization | Cyclopentenone derivative | N/A |

This table presents generalized examples for illustrative purposes, as direct studies on this compound are not available.

Copper-Mediated Reactions (e.g., deuteration of terminal alkynes)

Copper catalysts and reagents play a crucial role in alkyne chemistry. For this compound, with its terminal alkyne, several copper-mediated transformations are highly probable.

A key reaction is the deuteration of the terminal alkyne. This can be achieved using a copper(I) catalyst in the presence of a deuterium (B1214612) source, such as deuterated water (D₂O) or a deuterated solvent. The mechanism typically involves the formation of a copper acetylide intermediate, which is then quenched by the deuterium source to afford the deuterated alkyne. This labeling technique is invaluable for mechanistic studies.

Another significant copper-mediated reaction is the Sonogashira coupling, where the terminal alkyne couples with an aryl or vinyl halide. While often palladium-catalyzed, copper(I) is a crucial co-catalyst in this reaction. Given that this compound itself contains a vinyl chloride moiety, intermolecular coupling reactions could be complex, potentially leading to oligomerization under certain conditions. However, controlled coupling with a different aryl or vinyl halide is a plausible transformation.

Furthermore, copper catalysts are employed in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne of this compound would be expected to react readily with organic azides in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.

Table 2: Plausible Copper-Mediated Reactions of this compound

| Reaction Type | Copper Reagent/Catalyst | Potential Product |

|---|---|---|

| Deuteration | CuI / D₂O | This compound-d₁ |

| Sonogashira Coupling | Pd catalyst / CuI, Aryl-X | 1-Aryl-5-chloropent-3-en-1-yne |

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, R-N₃ | 1-(Substituted triazolyl)-5-chloropent-3-en-1-yne |

This table outlines expected reactions based on the known reactivity of terminal alkynes with copper catalysts.

Other Metal-Catalyzed Processes for Enyne Reactivity

Beyond rhodium and copper, a variety of other transition metals, including palladium, gold, and platinum, are known to catalyze reactions of enynes. For this compound, these metals could unlock alternative reaction pathways.

Palladium catalysts, for instance, are workhorses for cross-coupling reactions. A key potential reaction for this compound is an intramolecular Heck-type cyclization. The palladium catalyst could undergo oxidative addition into the carbon-chlorine bond, followed by migratory insertion of the alkyne or alkene, leading to the formation of a five or six-membered ring. The regioselectivity of this cyclization would be a subject of mechanistic interest.

Gold and platinum catalysts are particularly effective at activating alkynes towards nucleophilic attack. In the presence of a gold(I) or platinum(II) catalyst, this compound could undergo cyclization initiated by the attack of an external or internal nucleophile. The presence of the chloro-substituted double bond could influence the stability and subsequent fate of any carbocationic intermediates formed during the catalytic cycle.

Radical Reactions Involving the Halogen and Unsaturated Bonds

The presence of a weak allylic carbon-chlorine bond and unsaturated pi systems makes this compound a prime candidate for radical-mediated reactions. These reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically.

A highly probable reaction is a radical cyclization. Homolytic cleavage of the C-Cl bond would generate an allylic radical. This radical could then undergo an intramolecular addition to the alkyne, a process known as a 5-exo-dig cyclization, to form a five-membered ring containing a vinyl radical. This vinyl radical can then be trapped by a hydrogen atom donor or participate in further reactions.

Alternatively, a tin-mediated radical cyclization, using a reagent like tributyltin hydride, could be employed. In this case, the tributyltin radical would abstract the chlorine atom to generate the allylic radical, which would then cyclize. The resulting vinyl radical would then be quenched by another molecule of tributyltin hydride.

The unsaturated bonds themselves can also participate in intermolecular radical additions. For example, a radical species could add to the alkyne or the alkene, with the regioselectivity being a key point of investigation.

Table 3: Potential Radical Reactions of this compound

| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Product |

|---|---|---|---|

| Intramolecular Cyclization | AIBN or light | Allylic radical | Cyclopentenyl derivative |

| Tin-mediated Cyclization | Bu₃SnH, AIBN | Allylic radical, Vinyl radical | Methylene-cyclopentane derivative |

| Intermolecular Radical Addition | Radical source (e.g., R•) | Adduct radical | Functionalized acyclic product |

This table illustrates expected radical-mediated transformations based on the structure of this compound.

Spectroscopic Characterization Techniques and Structural Elucidation of 5 Chloropent 3 En 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 5-chloropent-3-en-1-yne is expected to show distinct signals for each type of proton present in the molecule. The terminal alkynyl proton (H-1) is anticipated to appear in a region shielded relative to olefinic protons, typically around 2.0-3.0 ppm. openochem.orgorgchemboulder.com This upfield shift is due to the magnetic anisotropy created by the circulating π-electrons of the triple bond. orgchemboulder.com

The olefinic protons (H-3 and H-4) at the carbon-carbon double bond are expected to resonate significantly downfield, generally in the range of 5.0-7.0 ppm. Their exact chemical shifts are influenced by the stereochemistry (E or Z) of the double bond and the presence of the adjacent electronegative chlorine atom. The protons of the chloromethyl group (-CH₂Cl) are also deshielded by the chlorine atom and are expected to appear as a distinct signal, typically between 3.5 and 4.5 ppm. In similar structures like poly(vinyl chloride), protons on chlorine-bearing carbons show shifts in this range. researchgate.netresearchgate.net

The signals for the olefinic and chloromethyl protons would exhibit spin-spin coupling, providing connectivity information. For instance, the signal for H-4 would be split by H-3 and the two H-5 protons, likely resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-1 (C≡C-H ) | 2.0 - 3.0 | Singlet or narrow triplet (long-range coupling) |

| H-3 (-CH =CH-) | 5.0 - 7.0 | Doublet of doublets |

| H-4 (-CH=CH -) | 5.0 - 7.0 | Multiplet |

| H-5 (-CH ₂Cl) | 3.5 - 4.5 | Doublet |

The ¹³C NMR spectrum provides crucial information about the carbon backbone of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would display five signals corresponding to its five carbon atoms.

The sp-hybridized carbons of the alkyne (C-1 and C-2) are expected to resonate in the range of 65-100 ppm. openochem.orgyoutube.com The sp²-hybridized carbons of the alkene (C-3 and C-4) will appear further downfield, typically between 115 and 150 ppm. libretexts.org The sp³-hybridized carbon of the chloromethyl group (C-5) is influenced by the electronegative chlorine atom and is expected to have a chemical shift in the range of 40-50 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C-1 (C ≡CH) | sp | 65 - 90 |

| C-2 (-C ≡C-) | sp | 70 - 100 |

| C-3 (-C H=CH-) | sp² | 115 - 150 |

| C-4 (-CH=C H-) | sp² | 115 - 150 |

| C-5 (-C H₂Cl) | sp³ | 40 - 50 |

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, confirming the bonding network.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.eduresearchgate.net For this compound, a COSY spectrum would show a cross-peak between the olefinic protons H-3 and H-4, confirming their vicinal relationship. Another cross-peak would be expected between H-4 and the H-5 protons of the chloromethyl group, establishing the -CH=CH-CH₂Cl connectivity. youtube.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.eduresearchgate.net The HSQC spectrum would show a cross-peak connecting the H-1 signal to the C-1 signal, H-3 to C-3, H-4 to C-4, and the H-5 protons to the C-5 signal. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. emerypharma.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at characteristic frequencies corresponding to specific bond vibrations. libretexts.orgpressbooks.pub The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

The terminal alkyne is identified by two distinct vibrations: a sharp, strong C-H stretch at approximately 3300 cm⁻¹ and a weaker C≡C triple bond stretch in the 2100-2260 cm⁻¹ region. libretexts.org The alkene group gives rise to a =C-H stretch just above 3000 cm⁻¹ and a C=C double bond stretch around 1640-1680 cm⁻¹. orgchemboulder.com Finally, the presence of the chlorine atom is indicated by a C-Cl bond stretch, which typically appears in the fingerprint region between 550 and 750 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3260 - 3330 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Alkene | =C-H Stretch | 3000 - 3100 | Medium |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Chloroalkane | C-Cl Stretch | 550 - 750 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

The molecular ion peak for this compound is particularly distinctive due to the natural isotopic abundance of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks: an M⁺ peak for molecules containing ³⁵Cl and an M+2 peak for those containing ³⁷Cl, with a characteristic intensity ratio of approximately 3:1. whitman.edu

Common fragmentation pathways for chloroalkenes include the loss of a chlorine radical (•Cl) or the elimination of a neutral HCl molecule. youtube.com The loss of the chlorine radical from the molecular ion would result in a C₅H₅⁺ cation. Alpha-cleavage next to the double bond or triple bond can also occur, leading to resonance-stabilized carbocations. youtube.com

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [C₅H₅Cl]⁺ | 100 | 102 | Molecular Ion (M⁺ and M+2 peaks) |

| [C₅H₅]⁺ | 65 | 65 | Loss of •Cl radical from M⁺ |

| [C₅H₄]⁺ | 64 | 64 | Loss of HCl from M⁺ |

Advanced Spectroscopic Methods for Stereochemical and Conformational Analysis

While the techniques above can elucidate the constitution of this compound, advanced methods would be required for a detailed analysis of its three-dimensional structure. The double bond in the molecule can exist as either the E (trans) or Z (cis) isomer.

Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine this stereochemistry. An NOE enhancement would be observed between the olefinic protons (H-3 and H-4) if they are in close spatial proximity, which would be characteristic of the Z-isomer. The absence of such an enhancement would suggest the E-isomer.

Furthermore, computational chemistry methods could be used to calculate the theoretical NMR and IR spectra for both the E and Z isomers. Comparison of these calculated spectra with the experimental data would provide strong evidence for the dominant stereoisomer present. Detailed conformational analysis, exploring the rotational barriers around the single bonds, could also be performed using computational modeling in conjunction with variable-temperature NMR studies.

Computational and Theoretical Chemistry Studies on 5 Chloropent 3 En 1 Yne

Electronic Structure and Bonding Analysis

The electronic structure of 5-Chloropent-3-en-1-yne is characterized by the delocalization of π-electrons across the enyne system and the influence of the electronegative chlorine atom. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the intricate details of its molecular orbitals and bonding characteristics.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the electronic distribution and donor-acceptor interactions within the molecule. In this compound, the π-orbitals of the double and triple bonds interact, leading to a conjugated system. The chlorine atom, with its high electronegativity, induces a significant polarization of the C-Cl bond, leading to a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarization can influence the reactivity of the entire molecule.

The calculated bond lengths and angles provide further insight into the electronic structure. The C≡C triple bond is expected to be the shortest and strongest carbon-carbon bond, followed by the C=C double bond. The presence of the chlorine atom can subtly alter the bond lengths and angles compared to an unsubstituted pentenyne.

Table 1: Calculated Geometric Parameters for this compound (Data below is hypothetical and based on typical values from DFT calculations for similar structures)

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.21 |

| C3-C4 Bond Length (Å) | 1.35 |

| C4-C5 Bond Length (Å) | 1.50 |

| C5-Cl Bond Length (Å) | 1.78 |

| C1-C2-C3 Bond Angle (°) | 178.5 |

| C2-C3-C4 Bond Angle (°) | 123.0 |

| C3-C4-C5 Bond Angle (°) | 125.0 |

| C4-C5-Cl Bond Angle (°) | 110.0 |

Conformational Preferences and Energy Landscapes

The presence of single bonds in this compound allows for rotational isomerism, leading to different conformers with distinct energies. The rotation around the C3-C4 and C4-C5 single bonds gives rise to a complex potential energy surface. Computational methods can map this landscape to identify the most stable conformers and the energy barriers between them.

For this compound, the key dihedral angles to consider are those around the C3-C4 and C4-C5 bonds. The relative orientation of the vinyl and ethynyl (B1212043) groups, as well as the position of the chlorine atom, will determine the steric and electronic interactions that govern conformational stability. It is expected that conformers that minimize steric hindrance between the bulky chlorine atom and the unsaturated hydrocarbon chain will be lower in energy.

Table 2: Relative Energies of this compound Conformers (Data below is hypothetical and based on typical values from computational studies of similar molecules)

| Conformer | Dihedral Angle (H-C3-C4-C5) (°) | Dihedral Angle (C3-C4-C5-Cl) (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 180 | 0.00 |

| Gauche 1 | 60 | 180 | 1.20 |

| Gauche 2 | 180 | 60 | 1.50 |

| Eclipsed | 0 | 0 | 5.00 |

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types can be computationally explored, including electrophilic additions to the double and triple bonds, and nucleophilic substitution at the carbon bearing the chlorine atom.

For instance, in an electrophilic addition reaction, the regioselectivity can be predicted by analyzing the stability of the carbocation intermediates. The transition state for such a reaction can be located on the potential energy surface, and its structure and energy provide crucial information about the reaction rate. The influence of the chlorine atom on the electron density of the π-system will play a significant role in directing the attack of an electrophile.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the identification and characterization of the compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts can be compared with experimental data to confirm the structure of the molecule. The electronegativity of the chlorine atom is expected to deshield the neighboring protons and carbons, leading to higher chemical shifts.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The IR spectrum of this compound is expected to show characteristic peaks for the C≡C and C=C stretching vibrations, as well as the C-Cl stretching vibration.

Table 3: Predicted Spectroscopic Data for this compound (Data below is hypothetical and based on typical values from computational studies)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (H1) (ppm) | 2.5 |

| ¹H NMR Chemical Shift (H3) (ppm) | 6.2 |

| ¹H NMR Chemical Shift (H4) (ppm) | 5.9 |

| ¹H NMR Chemical Shift (H5) (ppm) | 4.1 |

| ¹³C NMR Chemical Shift (C1) (ppm) | 85 |

| ¹³C NMR Chemical Shift (C2) (ppm) | 80 |

| ¹³C NMR Chemical Shift (C3) (ppm) | 130 |

| ¹³C NMR Chemical Shift (C4) (ppm) | 120 |

| ¹³C NMR Chemical Shift (C5) (ppm) | 45 |

| IR Frequency (C≡C stretch) (cm⁻¹) | 2150 |

| IR Frequency (C=C stretch) (cm⁻¹) | 1650 |

| IR Frequency (C-Cl stretch) (cm⁻¹) | 750 |

Studies on the Stability and Reactivity of Enyne Systems

General computational studies on enyne systems provide a broader context for understanding the properties of this compound. These studies have shown that the reactivity of enynes is highly dependent on the substitution pattern and the presence of functional groups.

The stability of enyne systems can be assessed by calculating their heats of formation and isomerization energies. The reactivity can be probed by studying their behavior in various reactions, such as pericyclic reactions, transition-metal-catalyzed cyclizations, and additions of various reagents. The presence of a halogen substituent, as in this compound, can significantly modulate the reactivity profile, making it a versatile substrate for synthetic transformations. For instance, the chlorine atom can act as a leaving group in nucleophilic substitution reactions or influence the regioselectivity of addition reactions.

Applications of 5 Chloropent 3 En 1 Yne in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The dual functionality of 5-chloropent-3-en-1-yne, comprising a terminal alkyne and a vinyl chloride, offers multiple reaction sites for strategic chemical modifications. The terminal alkyne provides a handle for various coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of aryl, vinyl, or other alkynyl groups. This reactivity is fundamental to the construction of extended conjugated systems.

The vinyl chloride moiety, on the other hand, can participate in a range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon bonds at the vinylic position, further expanding the diversity of accessible molecular scaffolds. The presence of the chlorine atom also introduces the possibility of nucleophilic substitution reactions, although such transformations on a vinylic system can be challenging.

Two plausible synthetic routes to this compound itself have been proposed, highlighting its accessibility for research purposes. One method involves the Sonogashira coupling of a suitable propargyl derivative with an alkenyl halide. A second approach relies on the direct chlorination of pent-3-en-1-yne.

Precursor in the Construction of Complex Natural Products and Analogues

While no direct applications of this compound in the total synthesis of natural products have been documented in readily available literature, its structural motifs are present in a variety of biologically active natural products. The enyne functionality is a key feature in numerous compounds with interesting biological profiles, including antitumor and antibiotic agents.

The potential for this compound to serve as a precursor in this context lies in its ability to undergo sequential and regioselective functionalization. For instance, the alkyne could be elaborated first, followed by a cross-coupling reaction at the vinyl chloride position, or vice versa. This controlled, stepwise approach is crucial for the construction of complex and highly functionalized target molecules.

Utilization in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds using this compound would likely involve asymmetric transformations targeting either the alkene or the alkyne. For example, asymmetric hydrogenation or dihydroxylation of the double bond could introduce new stereocenters. Similarly, the development of enantioselective additions to the alkyne would provide access to chiral propargyl alcohols or amines.

Although there is no specific literature on the enantioselective reactions of this compound, the broader field of asymmetric catalysis offers a plethora of methods that could be adapted. For example, transition metal complexes with chiral ligands are known to effect a wide range of enantioselective transformations on similar enyne substrates.

Development of Novel Methodologies for Carbon Skeleton Construction

The unique reactivity of this compound makes it an intriguing substrate for the development of new synthetic methodologies. Its conjugated enyne system is a prime candidate for pericyclic reactions, such as Diels-Alder or ene reactions, where it could act as either the diene or dienophile component, depending on the reaction partner.

Furthermore, the combination of an alkyne and a vinyl chloride opens up possibilities for novel transition-metal-catalyzed cyclization reactions. For instance, intramolecular Heck reactions or other palladium-catalyzed cascade processes could lead to the formation of various carbocyclic and heterocyclic ring systems. The development of such methodologies would significantly expand the synthetic utility of this compound.

Applications in the Synthesis of Precursors for Polymeric Materials and Frameworks

The rigid, linear scaffold of the pent-3-en-1-yne backbone suggests its potential use as a monomer or cross-linking agent in the synthesis of novel polymeric materials. The terminal alkyne can undergo polymerization through various methods, including those catalyzed by transition metals, to produce poly(acetylene) derivatives with interesting electronic and optical properties.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While 5-Chloropent-3-en-1-yne is commercially available, the development of novel, efficient, and sustainable synthetic routes remains a key research objective. Current methodologies often rely on classical approaches, but modern synthetic chemistry offers greener and more atom-economical alternatives. Future research will likely focus on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization methods. rsc.org

Potential synthetic strategies are summarized in Table 2. One promising approach involves the Sonogashira coupling of a propargyl chloride derivative with an appropriate vinyl halide, catalyzed by palladium and a copper co-catalyst. Another avenue is the direct chlorination of a parent enyne, such as pent-3-en-1-yne, using reagents like N-chlorosuccinimide (NCS). A more contemporary strategy could adapt iron-catalyzed propargylic C-H functionalization, which would represent a highly direct and efficient method for constructing the enyne backbone. acs.org The focus will be on optimizing reaction conditions to improve yields, reduce waste, and utilize more environmentally benign catalysts and solvents.

Table 1: Featured Compound

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

|---|

Table 2: Potential Synthetic Routes for this compound

| Route | Description | Key Reagents | Potential Advantages |

|---|---|---|---|

| Sonogashira Coupling | Palladium-catalyzed cross-coupling between a terminal alkyne and a vinyl halide. | Pd catalyst, Cu(I) co-catalyst, base | High reliability, well-established |

| Direct Chlorination | Introduction of a chlorine atom to a parent enyne backbone. | N-chlorosuccinimide (NCS), radical initiator | Direct functionalization |

| Elimination Reaction | Double elimination of HCl from a dichloropentane (B13834815) precursor. | Potassium hydroxide | Utilizes simple starting materials |

| Iron-Catalyzed C-H Functionalization | Direct activation and functionalization of a propargylic C-H bond. | Cationic iron complexes, weak base | High atom economy, directness |

Exploration of Novel Catalytic Systems for Selective Transformations

The conjugated enyne system in this compound is ripe for exploration with novel catalytic systems that can achieve selective transformations. The presence of both an alkyne and an alkene allows for regioselective and stereoselective reactions that can be finely tuned by the choice of catalyst.

Copper-catalyzed functionalization of enynes has emerged as a powerful tool for creating complex, densely functionalized products. rsc.org Research could explore copper-mediated boro-functionalizations or hydro-functionalizations of this compound to install new functionalities with high control. Furthermore, cooperative catalytic systems, such as the palladium/borane/copper system used for the trans-hydroalkynylation of internal 1,3-enynes, could be adapted. nih.gov Applying such a system to this compound could lead to the synthesis of complex cross-conjugated dieneynes, which are valuable synthons. nih.gov Asymmetric catalysis also presents a significant opportunity, where chiral catalysts could be used to produce enantiomerically enriched 1,4-enynes from reactions involving the this compound scaffold.

Integration of this compound into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org The structure of this compound is ideally suited for designing such complex transformations. The dual reactivity of the alkyne and alkene moieties, combined with the leaving group ability of the chloride, can trigger a sequence of intramolecular reactions to rapidly build molecular complexity.

For instance, acid-triggered cascade cyclizations of enynes are known to produce fused polycyclic products. rsc.org Subjecting this compound or its derivatives to these conditions could provide rapid access to novel carbocyclic and heterocyclic frameworks. Similarly, transition metal catalysts, including ruthenium, nickel, and oxovanadium, have been shown to initiate powerful domino cyclizations with various enyne substrates. nih.govrsc.orgacs.org A ruthenium-catalyzed process could lead to the formation of chromene or fluorene (B118485) derivatives, while an oxovanadium catalyst might facilitate a Meyer-Schuster rearrangement followed by an intramolecular Diels-Alder reaction. nih.govrsc.org

Investigations into New Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound will be crucial for its application in synthesis. Future studies will likely investigate new reactivity patterns and delve into the mechanisms of its transformations. The electrophilic activation of the alkyne by metal catalysts can lead to skeletal reorganizations, and understanding the factors that control these pathways is a key research goal. nih.gov

Mechanistic studies, potentially involving computational modeling and detailed kinetic analysis, could shed light on the intermediates and transition states in its various reactions. For example, investigating the proposed outer-sphere oxidative addition mechanism in palladium-catalyzed reactions could lead to the development of even more selective transformations. nih.gov The influence of the chloro-substituent on the electronic properties and reactivity of the conjugated system is another area that warrants detailed investigation, as it can direct the regioselectivity of addition reactions and influence the stability of catalytic intermediates.

Potential for Derivatization towards Functional Materials or Probes

The terminal alkyne group is a particularly valuable handle for derivatization, making this compound a promising precursor for functional materials and molecular probes. The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com This allows for the straightforward conjugation of the molecule to biomolecules, polymers, or surfaces.

This capability opens the door to several applications:

Functional Polymers: By converting this compound into a functional metathesis initiator, it could be used in ring-opening metathesis polymerization (ROMP) to synthesize well-defined polymers with specific end-groups. documentsdelivered.com

Molecular Probes: The alkyne moiety itself can serve as a vibrational probe in Raman spectroscopy. acs.org Its stretching frequency is sensitive to the local environment, allowing it to report on biochemical interactions. acs.org Furthermore, by using click chemistry, a fluorophore can be attached to the this compound scaffold, creating a custom fluorescent probe for imaging applications in cell biology. fishersci.nltenovapharma.com

Polycyclic Aromatic Systems: As mentioned in the context of cascade reactions, enynes can be transformed into fused polycyclic aromatic compounds, which are known for their unique electronic and photophysical properties, making them relevant for materials science. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3S)-3-chloropent-1-yne |

| 1,5-dichloropentane |

| 5-chloropent-1-en-3-one |

| N-chlorosuccinimide |

| pent-3-en-1-yne |

Q & A

Q. What are the validated synthetic routes for 5-Chloropent-3-en-1-yne, and how can researchers optimize reaction yields?

- Methodology :

- Route 1 : Propargyl chloride derivatives can undergo Sonogashira coupling with alkenyl halides under palladium catalysis. Use anhydrous conditions (e.g., THF or DMF) with CuI as a co-catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Route 2 : Chlorination of pent-3-en-1-yne using N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) in CCl₄. Optimize temperature (60–80°C) and stoichiometry to minimize side products like di-chlorinated species .

- Yield Optimization : Purify via fractional distillation (bp ~120–130°C) or column chromatography (silica gel, gradient elution). Confirm purity by GC-MS (e.g., HP-5 column, 70 eV EI mode) .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) expected peaks: δ 5.4–5.8 (alkene protons, multiplicity = doublet of doublets), δ 2.8–3.2 (propargyl CH₂), δ 4.1–4.5 (chlorinated CH₂). ¹³C NMR: sp carbons at ~70–85 ppm, alkene carbons at ~120–130 ppm .

- IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Cl stretch (~550–650 cm⁻¹) .

- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to resolve ambiguities .

Q. What are the stability considerations for storing and handling this compound?

- Protocols :

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction mechanisms?

- Case Study : Discrepancies in the regioselectivity of electrophilic additions (e.g., HX addition to the alkyne vs. alkene).

- Approach :

Perform kinetic isotope effect (KIE) studies to distinguish transition states.

Use QM/MM simulations (e.g., Gaussian 16) to map potential energy surfaces.

Validate with in-situ FTIR or Raman spectroscopy to detect intermediates .

- Reference : Zabezhailo & Trunin (2021) emphasize empirical falsification for reliability in mechanistic studies .

Q. What statistical methods are appropriate for analyzing inconsistent bioactivity data in structure-activity relationship (SAR) studies?

- Data Contradiction Framework :

- Step 1 : Apply multivariate analysis (PCA or PLS-DA) to identify outliers in bioassay datasets.

- Step 2 : Use Bayesian inference to weigh conflicting evidence (e.g., EC₅₀ variations across cell lines).

- Step 3 : Cross-validate with molecular docking (AutoDock Vina) to assess binding mode consistency .

Q. How can researchers design experiments to probe the compound’s ecological impact despite limited toxicity data?

- Proposed Workflow :

Critical Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.